molecular formula C13H24N2O2 B2701012 Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 2361609-11-0

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No. B2701012
CAS RN: 2361609-11-0
M. Wt: 240.347
InChI Key: OLKXXAPHAMWRET-OUJBWJOFSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the available literature. It’s possible that it could participate in reactions typical of pyrroles and carboxylates, such as electrophilic aromatic substitution or esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature. Based on its structure, it’s likely to be a solid at room temperature .

Scientific Research Applications

Efficient Synthesis Processes

An efficient and scalable synthesis process has been developed for similar hexahydrocyclopentapyrrolone derivatives, highlighting their importance in pharmacology. The process involves cost-effective, high-yielding steps suitable for large-scale production, indicating the compound's utility in creating diversified pharmacological agents. This synthesis process emphasizes the compound's role in enabling the efficient production of pharmacologically relevant molecules (Bahekar et al., 2017).

Novel Reaction Mechanisms

Research has demonstrated innovative reaction mechanisms involving this compound, such as the palladium-catalyzed three-component reaction. This process yields polysubstituted aminopyrroles and its bicyclic analogues, showcasing the compound's versatility in organic synthesis. The reaction highlights the compound's utility in creating complex molecular structures, which can have various applications in medicinal chemistry (Qiu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not well-documented in the available literature. It’s possible that it could be of interest in the field of medicinal chemistry or materials science, given the presence of the pyrrole ring, which is a common motif in many pharmaceuticals .

properties

IUPAC Name

tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-5-10(14)6-13(9,4)8-15/h9-10H,5-8,14H2,1-4H3/t9-,10-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKXXAPHAMWRET-OUJBWJOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC1CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](C[C@H]1CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

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